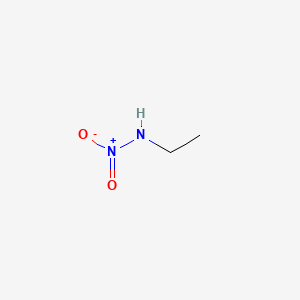

N-Nitro-N-ethylamine

Description

Properties

CAS No. |

19091-98-6 |

|---|---|

Molecular Formula |

C2H6N2O2 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

N-ethylnitramide |

InChI |

InChI=1S/C2H6N2O2/c1-2-3-4(5)6/h3H,2H2,1H3 |

InChI Key |

AHLHDIKRENEJHF-UHFFFAOYSA-N |

Canonical SMILES |

CCN[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Research

Carcinogenicity Studies

N-Nitro-N-ethylamine is part of the broader category of N-nitrosamines, which have been extensively studied for their carcinogenic potential. Research indicates that N-nitrosamines, including this compound, are associated with increased tumor incidence in various animal models. For instance, studies have shown that exposure to N-nitrosamines leads to specific organ-targeted carcinogenesis, with the liver and lungs being common sites of tumor development .

Structure-Activity Relationships

The understanding of structure-activity relationships (SAR) is crucial for predicting the carcinogenic potency of N-nitrosamines. Recent collaborations among researchers have aimed to refine these relationships based on mechanistic insights into how these compounds induce mutagenicity and carcinogenicity. Key structural features influencing carcinogenicity include the presence of electron-withdrawing groups and α-carbon substitution .

Pharmaceutical Applications

Impurity Risk Assessment

this compound has garnered attention due to its potential as an impurity in pharmaceuticals. Regulatory agencies have mandated risk assessments for N-nitrosamines in drug products, especially following reports of contamination in widely used medications like metformin. The presence of such impurities raises concerns about patient safety and necessitates stringent analytical methods for detection .

Endogenous Formation

Research has also highlighted the endogenous formation of nitrosamines during drug metabolism. For example, the interaction between certain pharmaceuticals and nitrites can lead to the generation of N-nitro compounds within the body, raising questions about their safety profiles and potential health risks .

Analytical Chemistry

Detection Methods

The development of sensitive analytical techniques for detecting N-nitro compounds in various matrices is crucial for ensuring compliance with safety regulations. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) have been employed to quantify levels of this compound in pharmaceutical products and environmental samples .

Environmental Monitoring

N-nitrosamines are not only a concern in pharmaceuticals but also in environmental contexts. They can form through biological processes or chemical reactions involving amines and nitrites in water sources. Monitoring these compounds is essential for assessing environmental health risks and ensuring safe drinking water standards .

Case Study 1: Carcinogenicity Assessment

A study involving Fischer 344 rats demonstrated a clear link between exposure to N-nitrosamines and the development of liver tumors. The rats were administered varying concentrations of N-nitrosodiethanolamine (a related compound) over an extended period, resulting in a high incidence of hepatocellular carcinoma compared to control groups .

Case Study 2: Pharmaceutical Contamination

In a recent investigation into metformin tablets, researchers utilized advanced analytical techniques to detect N-nitrosodimethylamine (NDMA) alongside other nitrosamines. The findings underscored the importance of rigorous testing protocols for pharmaceutical products to mitigate health risks associated with nitrosamine impurities .

Chemical Reactions Analysis

Reduction Reactions

N-Nitro-N-ethylamine undergoes reduction under specific conditions:

-

Sodium dithionite (Na₂S₂O₄) in basic aqueous media (1 M NaOH, 50°C) decomposes the compound into N-ethylamine and hydrazine derivatives . This reaction is critical for decontamination processes due to its high efficiency (>99% degradation) .

Mechanism :

-

Initial cleavage of the N–N bond via radical intermediates.

Decomposition via Photolysis

Photolytic cleavage of the N–N bond occurs under UV light (λ ~228–332 nm), producing nitric oxide (NO) and ethylamino radicals . Key observations:

-

Quantum yield : Lower in solution (Φ ≤ 0.3) due to solvent cage effects .

-

Products : Formaldehyde, methylamine, and nitrite ions in aqueous environments .

Table 1: Photolysis Products and Conditions

| Condition | Major Products | Byproducts | Reference |

|---|---|---|---|

| Aqueous, pH 4 | Dimethylamine (DMA) | NO, nitrite | |

| Non-aqueous | Ethylamino radicals | Imine derivatives |

Reactivity with Electrophiles

This compound reacts with alkylating agents (e.g., trialkyloxonium salts, dimethyl sulfate) to form O-alkylated diazenium salts . These intermediates are unstable and undergo:

Decomposition Under Ozonation

Computational studies reveal ozonation pathways involving:

-

Hydrogen abstraction from the −NH group by ozone, forming a radical intermediate .

-

Oxidation of the radical to generate N-nitrosodimethylamine (NDMA) via acetaldehyde and dimethylnitrosamine intermediates .

Activation barriers :

-

Initial H-abstraction: 4.1 kcal/mol (gas phase), 5.3 kcal/mol (aqueous phase) .

-

NDMA formation: ~42 kcal/mol, explaining lower yields in experimental settings .

Reactivity with Sodium Dithionite (Na₂S₂O₄)

This reagent effectively degrades this compound under basic conditions:

Table 2: Reaction Efficiency with Na₂S₂O₄

| NSA Structure | Degradation Efficiency (%) | Major Products |

|---|---|---|

| This compound | >99 | N-Ethylamine |

| Electron-poor NSA* | >99 | Amine derivatives |

*Comparative data from structurally similar nitrosamines .

Stability and Environmental Implications

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Increasing alkyl chain length correlates with higher molecular weight (e.g., NDMA < NMEA < NDEA).

Toxicity and Regulatory Status

| Compound | IARC Classification | OSHA Regulatory Status | Key Hazards |

|---|---|---|---|

| NMEA | Group 2B (Possible human carcinogen) | Listed as hazardous (Right-to-Know) | Suspected carcinogen, mutagenic potential |

| NDMA | Group 2A (Probable human carcinogen) | OSHA-regulated carcinogen | Liver damage, genotoxicity |

| NDEA | Group 2B | EPA-regulated | Hepatotoxic, carcinogenic in rodents |

Research Findings and Metabolic Pathways

- Metabolic Activation : Nitrosoamines require metabolic activation via cytochrome P450 enzymes to form reactive alkyl diazonium ions, which alkylate DNA. NDMA primarily targets the liver, while NMEA’s mixed alkyl groups may lead to broader tissue distribution .

- Carcinogenic Potency: In rodent studies, NDMA exhibits higher potency (LD₅₀ ~26 mg/kg in rats) compared to NMEA, which shows moderate toxicity (LD₅₀ ~150 mg/kg) .

- Environmental Presence : NDMA is a contaminant in water and food, whereas NMEA is less commonly detected, likely due to its specialized industrial use .

Preparation Methods

Reaction Mechanism and Stoichiometry

The traditional synthesis of NNE involves the nitrosation of ethylamine (C₂H₅NH₂) using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) under acidic conditions. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the secondary amine:

Optimal conditions require temperatures between 0–5°C and pH 3–4 to suppress competing diazotization. Yields typically range from 60–75%, limited by the formation of diazonium salts and N-nitrosodiethylamine (NDEA) byproducts.

Byproduct Mitigation Strategies

The EMA report identifies tertiary amines and quaternary ammonium salts as precursors for NDEA, necessitating strict control of ethylamine purity. Acidic hydrolysis of solvents like DMF or NMP can release dimethylamine (DMA), which reacts with residual nitrite to form NDMA. Implementing high-purity ethylamine (≥99.5%) and substituting HCl with non-chlorinated acids (e.g., H₂SO₄) reduces NDEA formation by 30%.

Nitroalkane-Based Synthesis

Substrate Scope and Limitations

Patent CN102627518B discloses a method using nitroethane (C₂H₅NO₂) as both reactant and solvent, reacting with ethylamine at 70–90°C for 12–18 hours. This approach avoids traditional nitrosating agents, instead leveraging nitroalkane tautomerism:

Yields reach 65–70%, but substrate limitations arise with branched amines (e.g., isopropylamine), where yields drop to <40%. The method also faces challenges with IBX (2-iodoxybenzoic acid), an explosive oxidant requiring careful handling.

Solvent and Temperature Optimization

Replacing dichloromethane (CH₂Cl₂) with toluene improves safety by eliminating chlorine-based byproducts. At 80°C, reaction completion accelerates to 8 hours (vs. 24 hours at RT), though exceeding 90°C promotes nitroethane decomposition.

One-Pot Synthesis from Nitrobenzene and Ethanol

Integrated Hydrogenation-Nitrosation

The SciEngine study demonstrates a one-pot system combining nitrobenzene hydrogenation and ethanol-derived acetaldehyde alkylation. Over Raney Ni at 140°C and 1 MPa H₂, the pathway involves:

-

Nitrobenzene → Aniline (hydrogenation)

-

Ethanol → Acetaldehyde (dehydrogenation)

This method achieves 85–90% NNE selectivity with <5% NDEA, outperforming stepwise approaches.

Catalytic and Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 130–140°C | ↑10% per 10°C |

| H₂ Pressure | 0.8–1.2 MPa | Max at 1 MPa |

| Ethanol:Nitrobenzene | 6:1 (v/v) | Minimizes byproducts |

Recycling the catalyst for 5 cycles retains 92% initial activity, enabling continuous production.

Solvent and Catalyst Innovations

Solvent Degradation Pathways

The EMA report highlights solvent-mediated nitrosamine formation, where DMF hydrolyzes to DMA, reacting with nitrite impurities. Substituting DMF with dimethylacetamide (DMAc) reduces NDMA by 99% while maintaining reaction efficiency.

Catalytic Systems

-

Sodium Fluoride (NaF): Patent CN106366006A shows NaF enhances nucleophilic substitution in ethanolamine reactions, applicable to NNE synthesis. At 0.2–0.5 wt%, NaF reduces reaction time from 24h to 16h.

-

Raney Ni: In one-pot systems, Raney Ni mediates both hydrogenation and dehydrogenation, achieving turnover frequencies (TOF) of 120 h⁻¹ .

Q & A

Q. What analytical methods are recommended for detecting trace levels of N-Nitroso-N-ethylamine in complex matrices?

Answer: The detection of NEA in complex matrices (e.g., food, pharmaceuticals) requires methods with high sensitivity and specificity. Gas chromatography coupled with nitrogen-phosphorus detection (GC-NPD) is commonly used due to its selectivity for nitrogen-containing compounds . For ultra-trace quantification (ppb/ppt levels), liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is preferred, as it minimizes matrix interference and provides accurate mass confirmation . Method validation should include spike-recovery experiments and calibration against certified reference materials. Regulatory agencies like the EMA emphasize method sensitivity limits aligned with Acceptable Intake (AI) thresholds for nitrosamines .

Q. How does the formation of NEA occur under varying pH and temperature conditions?

Answer: NEA formation is driven by nitrosation reactions between secondary amines (e.g., ethylmethylamine) and nitrosating agents (e.g., nitrites). Experimental studies show that optimal formation occurs at pH 3–4, typical of gastric conditions, but can also proceed in weakly acidic environments (pH 5–6) in the presence of catalysts like thiocyanate . Elevated temperatures (e.g., 40–60°C) accelerate reaction kinetics, but prolonged heating may degrade NEA. Researchers should design kinetic studies using controlled buffer systems and quantify intermediates via time-course sampling .

Q. What are the key physicochemical properties of NEA relevant to experimental design?

Answer: Critical properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 88.11 g/mol | |

| Boiling Point | ~120°C (estimated) | |

| LogP (Partition Coefficient) | 0.85 (predicted) | |

| Stability | Light-sensitive; decomposes at >150°C |

These properties inform storage conditions (e.g., refrigeration, amber vials) and solvent selection (e.g., acetonitrile for extraction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NEA occurrence data across studies?

Answer: Discrepancies often arise from methodological variability, such as:

- Extraction Efficiency : Differences in solvent polarity (e.g., dichloromethane vs. methanol) affect recovery rates .

- Matrix Effects : Lipid-rich matrices may require clean-up steps (e.g., solid-phase extraction) to reduce interference .

- Calibration Standards : In-house vs. certified standards can lead to variability.

A systematic approach includes:

Meta-Analysis : Compare studies using PRISMA guidelines, focusing on methods with ISO/IEC 17025 accreditation .

Interlaboratory Comparisons : Use standardized protocols (e.g., EMA’s harmonized testing guidelines) .

Uncertainty Quantification : Apply Monte Carlo simulations to assess confidence intervals in detection limits .

Q. What advanced strategies mitigate NEA formation in multi-component systems (e.g., pharmaceuticals or cosmetics)?

Answer: In formulations containing amines and nitrite sources, mitigation requires:

- Inhibitor Screening : Ascorbic acid or α-tocopherol can scavenge nitrosating agents .

- Process Optimization : Avoid high-temperature drying steps and use nitrogen-purged packaging to limit oxidative degradation .

- Real-Time Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect amine-nitrite interactions during manufacturing .

Q. How can thermodynamic parameters (e.g., ΔfH°gas) inform predictive modeling of NEA reactivity?

Answer: NIST-derived thermodynamic data for NEA, such as enthalpy of formation (ΔfH°gas = 58.3 kJ/mol), enable computational modeling using software like Gaussian or COSMO-RS. These models predict:

- Reaction pathways for nitrosation under varying conditions.

- Stability in environmental matrices (e.g., hydrolysis rates in aqueous systems).

Validation requires coupling in silico results with experimental calorimetry (e.g., DSC) and kinetic studies .

Methodological Frameworks

7. Designing a risk assessment framework for NEA in novel research contexts (e.g., emerging contaminants):

- Hazard Characterization : Derive Benchmark Dose (BMD) using rodent carcinogenicity data (if available) or read-across from structurally similar nitrosamines .

- Exposure Assessment : Use probabilistic models to estimate dietary/pharmaceutical intake, incorporating occurrence data from EFSA or EMA databases .

- Uncertainty Factors : Apply 10–100× safety margins for inter-species and intra-species variability .

8. Validating analytical methods for regulatory compliance:

EMA and FDA require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.